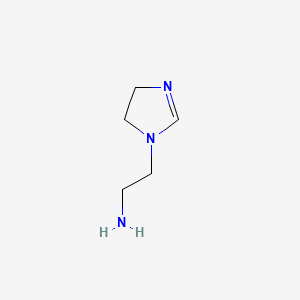
Ethyl cyclohexyl(nitro)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclohexyl(nitro)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly notable for its unique structure, which includes an ethyl group, a cyclohexyl group, and a nitro group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyclohexyl(nitro)carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting carbamate is then nitrated using a mixture of fuming nitric acid and acetic anhydride
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The nitration step is carefully controlled to avoid over-nitration and to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyclohexyl(nitro)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitroso derivatives, nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Ethyl cyclohexyl(nitro)carbamate has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl cyclohexyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a stable carbamylated enzyme complex . This inhibition disrupts normal enzyme function and can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the cyclohexyl and nitro groups.
Cyclohexyl carbamate: Similar in structure but lacks the ethyl and nitro groups.
Nitrocarbamate: Similar in structure but lacks the ethyl and cyclohexyl groups.
Uniqueness
Ethyl cyclohexyl(nitro)carbamate is unique due to the presence of all three functional groups: ethyl, cyclohexyl, and nitro. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
| 6268-39-9 | |
Fórmula molecular |
C9H16N2O4 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl N-cyclohexyl-N-nitrocarbamate |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-9(12)10(11(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Clave InChI |
AJJXRCYKNIXDLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C1CCCCC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




